Absence of Mutagenicity – Critical Safety Differentiator Against the 10-Nitro Congener
In the only published direct mutagenicity comparison of acenaphtho[1,2-b]quinoline analogs, the parent compound (1) was tested alongside its 10-methoxy (2), 10-methyl (3), and 10-nitro (4) derivatives in the Ames assay using Salmonella typhimurium strains. Acenaphtho[1,2-b]quinoline was classified as non-mutagenic under all conditions tested. In stark contrast, the 10-nitro derivative (4) displayed potent mutagenic activity both with and without S9 metabolic activation, qualifying as 'very active' per the authors' classification [1]. This functional dichotomy—spanning from zero observable mutagenicity to high activity—is a decisive selection criterion for any application where genotoxic liability must be minimized.
| Evidence Dimension | Mutagenic activity in the Ames test (Salmonella/microsome assay) |
|---|---|
| Target Compound Data | Non-mutagenic (all conditions, with and without S9 activation) |
| Comparator Or Baseline | 10-Nitro-acenaphtho[1,2-b]quinoline (CAS 94223-88-8): 'very active' with and without S9 activation. 10-Methoxy derivative (CAS 132297-89-3): mutagenic only with S9 activation. |
| Quantified Difference | Qualitative binary shift from non-mutagenic to highly mutagenic (specific revertant counts available in full text). The parent compound is non-mutagenic, while the 10-nitro derivative is mutagenic in both the presence and absence of metabolic activation. |
| Conditions | Ames test (Salmonella typhimurium strains), with and without Aroclor-induced rat liver S9 fraction |
Why This Matters
For researchers synthesizing derivative libraries or procuring reference standards for environmental monitoring, selecting the non-mutagenic parent scaffold over the genotoxic 10-nitro analog eliminates a source of confounding toxicity and reduces laboratory handling restrictions.
- [1] Cantreels, W., et al. Assessment of the mutagenic activity of some acenaphtho(1,2-b)quinolines. Mutation Research Letters, 1994, Vol. 323, Issue 4, pp. 151–157. DOI: 10.1016/0304-3835(93)90088-Q. View Source
